Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

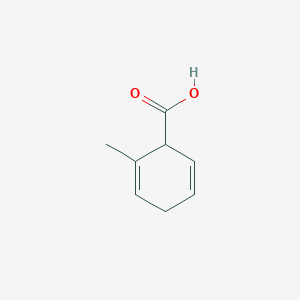

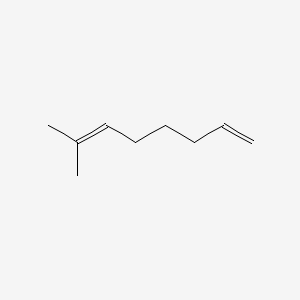

“Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene” is a compound that involves a cyclopentadiene ring with an isopropyl group (propan-2-yl) attached, and a dichlorozirconium . Cyclopentadiene is a cyclic diene and the isopropyl group is a common branching group in organic chemistry.

Synthesis Analysis

The synthesis of such compounds often involves the use of conjugated dienes . The two most frequent ways to synthesize conjugated dienes are dehydration of alcohols and dehydrohalogenation of organohalides . The reductive coupling of alkynes represents a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes . This method has the advantages of high atom and step economy, and readily available substrates .Molecular Structure Analysis

The molecular structure of this compound involves a cyclopentadiene ring, which is a planar structure . The isopropyl group is attached to this ring, and the dichlorozirconium likely interacts with the diene portion of the molecule .Chemical Reactions Analysis

The compound, being a diene, can undergo various reactions such as Diels-Alder reactions . In a Diels-Alder reaction, a diene reacts with a dienophile to form a cyclohexene system . The reaction is stereospecific .科学的研究の応用

-

Design, Synthesis, and Applications of Stereospecific 1,3-Diene Carbonyls

- Summary of Application : This research focuses on the synthesis of various 1,3-dienals or 1,3-dienones using diazo compounds and furans. This strategy is applicable in both intramolecular and intermolecular protocols .

- Methods of Application : The reactions undergo a cyclopropanation/rearrangement sequence. With an E / E -1,3-dienal, corresponding N -tosylhydrazones were readily prepared and subjected to phenylboronic acid to form a double bond migration product and indoles to construct a five-member ring via [3 + 2] annulation reaction .

- Results or Outcomes : The research has led to the development of a new strategy for the synthesis of 1,3-dienals or 1,3-dienones, which has broad functional group tolerance and uses readily accessible starting materials .

-

Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes

- Summary of Application : This research provides an overview of diverse methodologies that have emerged in the last decade for the stereoselective preparation of dienes .

- Methods of Application : The research focuses on synthetic processes that meet the requirements of efficiency and sustainability of modern organic chemistry. These include polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .

- Results or Outcomes : The research has contributed to the development of new synthetic protocols for the stereoselective preparation of dienes .

-

From Enolizable Carbonylated Compounds

- Summary of Application : This research focuses on the synthesis of oxygenated dienes from methylcarbonyl compounds via formation of dienolates .

- Methods of Application : The method involves the formation of dienolates from enolizable carbonylated compounds. This has been used recently to access 1,3-dienes bearing silyloxy, alkyloxy, or phosphate substituents in position 2 of the 1,3-dienyl motif .

- Results or Outcomes : The research has led to the development of a new strategy for the synthesis of oxygenated dienes from methylcarbonyl compounds .

-

Applications of 1,3-Dienes

- Summary of Application : The 1,3-diene moiety has proved its usefulness and versatility in modern organic synthesis, serving as a building block for the construction of important target molecules .

- Methods of Application : The reactivity of 1,3-dienes has been extensively studied, including transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .

- Results or Outcomes : The research has contributed to the understanding of the reactivity of 1,3-dienes and the development of new synthetic protocols .

-

Boron and Silicon-Substituted 1,3-Dienes

- Summary of Application : This research covers recent reports of boron and silicon-substituted 1,3-dienes and their use in Diels-Alder reactions .

- Methods of Application : The research focuses on the synthesis and application of boron and silicon-substituted 1,3-dienes in Diels-Alder reactions .

- Results or Outcomes : The research has contributed to the understanding of the reactivity of boron and silicon-substituted 1,3-dienes and their applications in Diels-Alder reactions .

-

Stereoselective Synthesis of 1,3-Dienes

- Summary of Application : This research presents the latest developments in the stereoselective synthesis of conjugated dienes, covering the period 2005–2010 .

- Methods of Application : The research focuses on the stereoselective synthesis of conjugated dienes, which are important targets for synthetic chemists due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes .

- Results or Outcomes : The research has led to the development of new strategies for the stereoselective synthesis of conjugated dienes .

特性

CAS番号 |

58628-40-3 |

|---|---|

製品名 |

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |

分子式 |

C16H14Cl2Zr-10 |

分子量 |

368.4 g/mol |

IUPAC名 |

dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C8H7.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*7H,1-2H3;2*1H;/q2*-5;;;+2/p-2 |

InChIキー |

ZHYTZYFTCJELAI-UHFFFAOYSA-L |

SMILES |

CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |

正規SMILES |

CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)